

# An In-depth Technical Guide to *tert*-butyl N-(1-cyanoethyl)carbamate

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## Compound of Interest

Compound Name: *tert*-butyl N-(1-cyanoethyl)carbamate

Cat. No.: B131862

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CAS Number: 141041-80-7

This technical guide provides a comprehensive overview of ***tert*-butyl N-(1-cyanoethyl)carbamate**, a versatile building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document details the compound's properties, synthesis, applications, and safety information.

## Chemical Properties and Data

***tert*-butyl N-(1-cyanoethyl)carbamate** is a white to off-white solid, characterized as a versatile small molecule scaffold.<sup>[1]</sup> Its structure incorporates a Boc-protected amine and a nitrile group, making it a valuable intermediate for the synthesis of non-canonical amino acids and subsequent incorporation into peptides.

Table 1: Physicochemical Properties<sup>[1]</sup>

Property	Value
CAS Number	141041-80-7
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	170.21 g/mol
Melting Point	91-93 °C
Appearance	White to off-white powder
IUPAC Name	tert-butyl (1-cyanoethyl)carbamate
SMILES	<chem>CC(C#N)NC(=O)OC(C)(C)C</chem>
InChI Key	RPKPFOKNXKRFTD-UHFFFAOYSA-N

## Synthesis

The primary synthetic route to **tert-butyl N-(1-cyanoethyl)carbamate** and other N-protected  $\alpha$ -aminonitriles is the Strecker synthesis.<sup>[2][3]</sup> This reaction involves the three-component condensation of an aldehyde, an amine (or ammonia), and a cyanide source.<sup>[4]</sup>

## Experimental Protocol: Modified Strecker Synthesis

This protocol is based on the general principles of the Strecker reaction for the synthesis of N-Boc-protected  $\alpha$ -aminonitriles.

Materials:

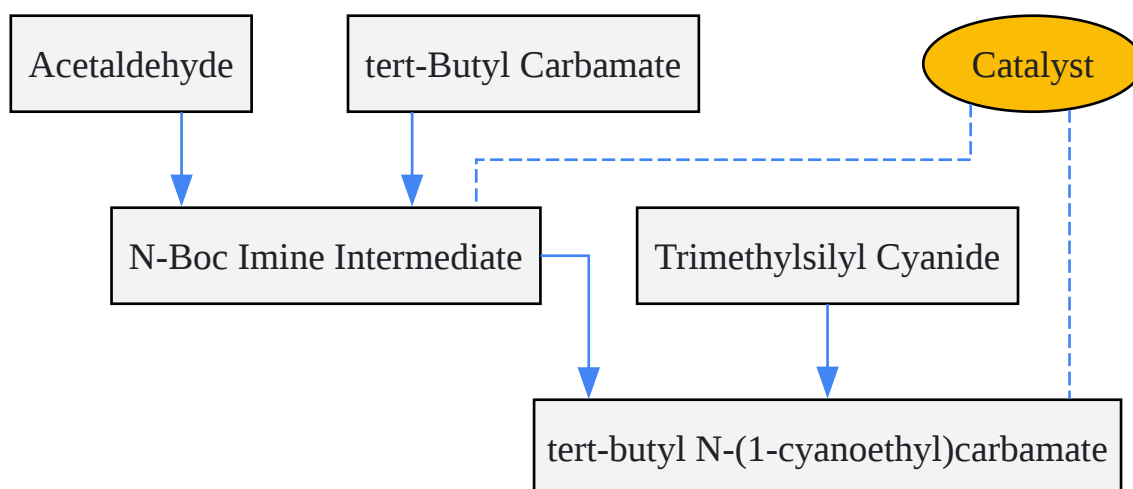
- Acetaldehyde
- tert-Butyl carbamate
- Trimethylsilyl cyanide (TMSCN)
- Catalyst (e.g., a Lewis acid or an organocatalyst)
- Anhydrous solvent (e.g., dichloromethane, methanol)

- Standard laboratory glassware and stirring equipment
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere, dissolve tert-butyl carbamate (1 equivalent) in the anhydrous solvent.
- Add the catalyst according to literature recommendations for the specific catalyst chosen.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add acetaldehyde (1 equivalent) to the stirred solution.
- After a short stirring period (e.g., 15-30 minutes), add trimethylsilyl cyanide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for the time indicated by thin-layer chromatography (TLC) monitoring (typically several hours to overnight).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **tert-butyl N-(1-cyanoethyl)carbamate**.

Diagram 1: Synthesis of **tert-butyl N-(1-cyanoethyl)carbamate**



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Caption: Reaction scheme for the synthesis of **tert-butyl N-(1-cyanoethyl)carbamate**.

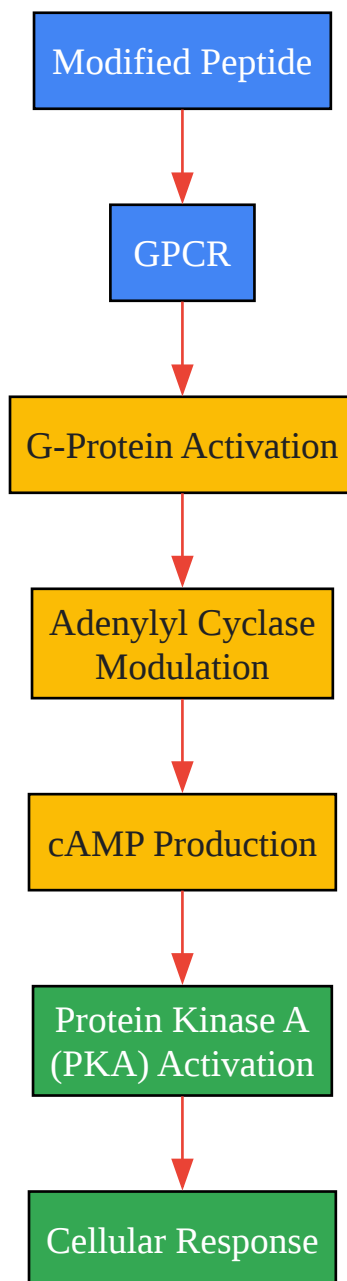
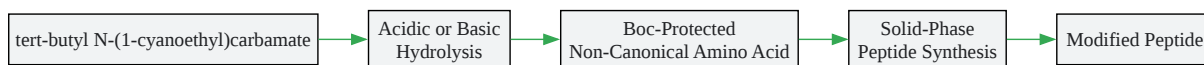
## Applications in Drug Development

**tert-butyl N-(1-cyanoethyl)carbamate** serves as a key precursor for the synthesis of non-natural amino acids, which are of significant interest in drug design and development. The incorporation of these modified amino acids into peptides can enhance their therapeutic properties.

## Synthesis of a Non-Canonical Amino Acid

The nitrile group of **tert-butyl N-(1-cyanoethyl)carbamate** can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is a protected form of  $\alpha$ -aminobutyric acid.

Diagram 2: Workflow for Peptide Synthesis Application



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## References

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